
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the empirical formula C10H14N2 . It has a molecular weight of 162.23 . The compound is solid in form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized . The general method involved the reaction of a sulfonyl chloride derivative with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline includes two methyl groups attached to a tetrahydroquinoxaline ring . The InChI string is1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 and the SMILES string is CC1C(NC2=CC=CC=C2N1)C . Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline have not been found, studies on similar quinoxaline compounds have been reported .Physical And Chemical Properties Analysis
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a solid compound with a melting point of 109-114 °C . It has a molecular weight of 162.23 g/mol . The compound has a topological polar surface area of 24.1 Ų and a complexity of 140 .Scientific Research Applications
Synthesis and Chemical Properties
Research into structurally similar compounds provides insight into potential synthesis routes and chemical properties. For instance, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the utility of dynamic kinetic resolution in obtaining high enantiopurity and good yields, which could be applicable to the synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (Paál et al., 2008). Furthermore, studies on quinoxaline derivatives highlight their antimicrobial potential, suggesting similar research avenues for the compound (El-Gaby et al., 2002).
Anticancer and Antiproliferative Properties
Compounds with structural similarity, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been evaluated for their anticancer properties, showing significant antiproliferative action in specific cancer models. This suggests potential research applications of this compound in exploring novel anticancer therapies (Kumar et al., 2017).
Drug Discovery and Development
The exploration of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation signifies the compound's relevance in drug discovery, particularly in developing new antimicrobial agents. The structural modifications and functional group variations play a crucial role in enhancing antimicrobial activity, offering a template for further research on this compound (El-Gaby et al., 2002).
Metabolic and Mechanistic Studies
The compound's potential impact on metabolic pathways and mechanisms can be inferred from studies on similar compounds, such as its use in understanding the effect of specific compounds on metabolic perturbations in disease models. This area of research could reveal new insights into how this compound affects biological systems at the molecular level (Kumar et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . It has been found to induce allosteric modulation .
Biochemical Pathways
The compound affects the pathway involving AMPD2. By inhibiting AMPD2, it can potentially alter the energy homeostasis and immune response . .
Pharmacokinetics
It’s worth noting that similar compounds in this chemical series have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
The inhibition of AMPD2 by this compound can lead to changes in energy homeostasis and immune response . The exact molecular and cellular effects of this compound’s action are still under investigation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, the parent class of this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
Given the broad range of biological activities exhibited by quinoxaline derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
properties
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLINHWFFZBFAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(N1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587589 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912763-19-0 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



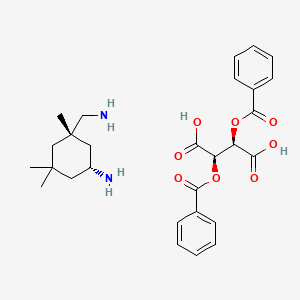
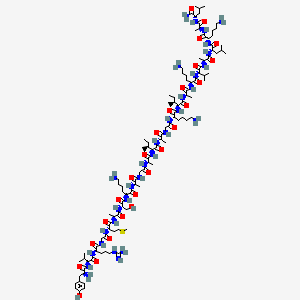
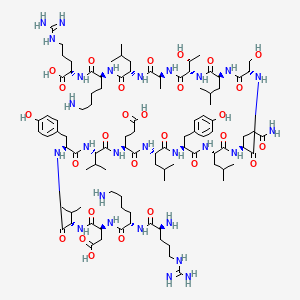





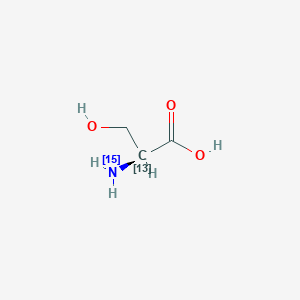
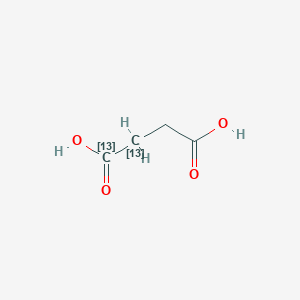

![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)
![3-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628495.png)
